
ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate could potentially be explored for its efficacy against viral infections.
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory properties . Research has indicated that indole derivatives can be effective in reducing inflammation, which could make this compound a candidate for the development of new anti-inflammatory drugs .
Anticancer Potential
Compounds with an indole base have been found to possess anticancer properties . They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics. The structural features of ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate may allow it to be used in the synthesis of pharmacophores for cancer treatment .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial effects . They have been used to combat a variety of microbial infections, suggesting that the compound could be useful in the development of new antimicrobial agents .
Antitubercular Activity
The biological activity of indole derivatives extends to antitubercular effects . Given the ongoing need for more effective tuberculosis treatments, ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate could be investigated for its potential use in this area .
Antidiabetic Applications
Research has shown that indole derivatives can have antidiabetic effects . This opens up possibilities for the compound to be used in the management or treatment of diabetes through the development of new therapeutic agents .
Antimalarial Properties
Indole-based compounds have been utilized in the treatment of malaria. The structural similarity of ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate to these compounds suggests that it could also be explored for antimalarial properties .
Anticholinesterase Activity
Finally, indole derivatives have been associated with anticholinesterase activity , which is important in the treatment of diseases like Alzheimer’s. The compound could potentially be used to create drugs that help manage symptoms or progression of neurodegenerative diseases .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-2-24-18(21)13-6-5-7-14(10-13)20-12-15(11-19)25(22,23)17-9-4-3-8-16(17)20/h3-10,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMRVCKIJWLPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2850693.png)
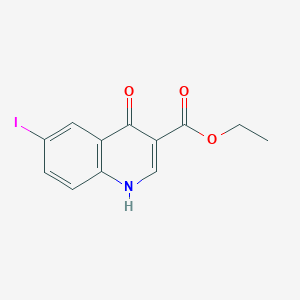
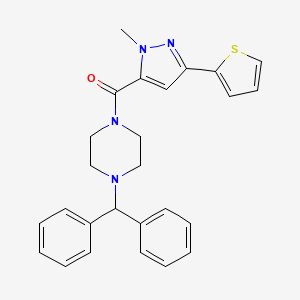
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
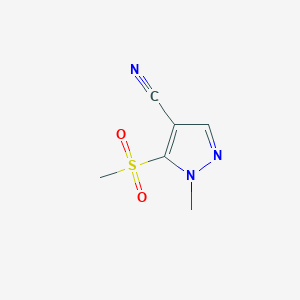
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2850704.png)


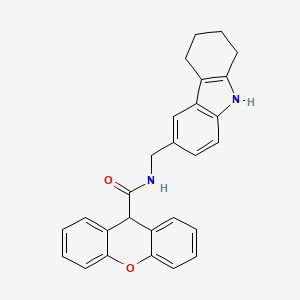

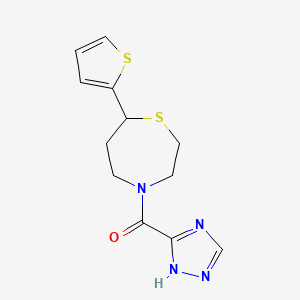
![N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850714.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)